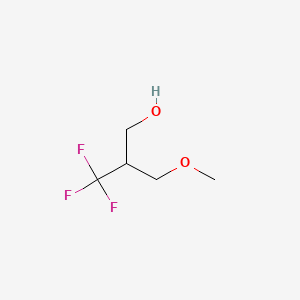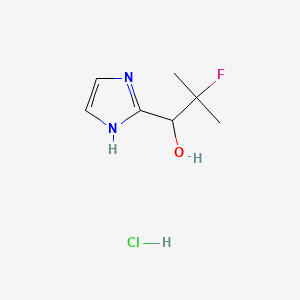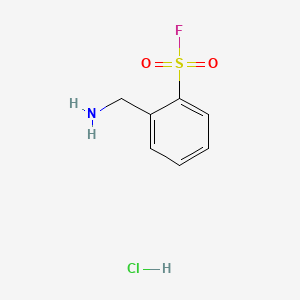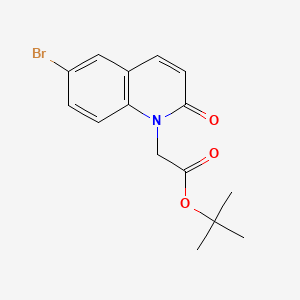
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is a synthetic organic compound with the molecular formula C15H18BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate typically involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinoline with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature.
Reduction: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid), elevated temperature.
Major Products Formed
Substitution: Substituted quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the carbonyl group in the quinoline ring are key functional groups that interact with biological molecules, influencing the compound’s pharmacological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl bromoacetate: A related compound used as an alkylating agent in organic synthesis.
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: Another brominated compound with similar structural features.
Uniqueness
Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C15H16BrNO3 |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
tert-butyl 2-(6-bromo-2-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h4-8H,9H2,1-3H3 |
Clé InChI |
HTIFNBLGJLMEPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C2=C(C=CC1=O)C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)

![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
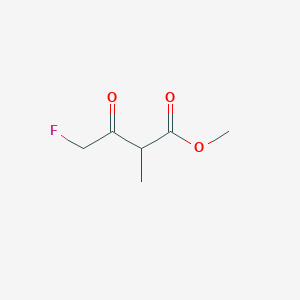
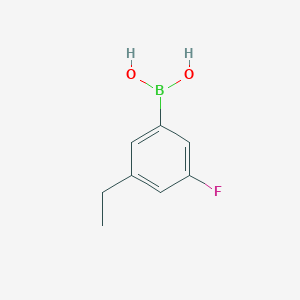
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)


